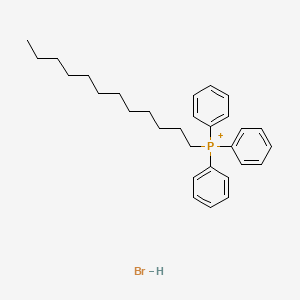

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

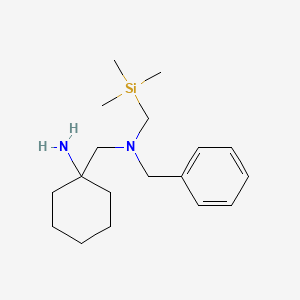

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸は、アミノ酸にフルオレニルメトキシカルボニル(Fmoc)保護基が結合した化合物です。この化合物は、化学反応中にアミノ基を保護できるため、ペプチド合成でよく使用されます。

準備方法

合成経路および反応条件

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸の合成は、通常、Fmoc基によるアミノ基の保護を伴います。これは、炭酸ナトリウム(Na2CO3)またはトリエチルアミン(TEA)などの塩基の存在下、アミノ酸をフルオレニルメトキシカルボニルクロリド(Fmoc-Cl)と反応させることで達成できます。 この反応は通常、室温でジクロロメタン(DCM)またはジメチルホルムアミド(DMF)などの有機溶媒中で行われます .

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、複数の反応を同時に処理できる自動ペプチド合成装置の使用が含まれ、高収率と純度が確保されます。 高性能液体クロマトグラフィー(HPLC)は、最終生成物の精製によく使用されます .

化学反応の分析

反応の種類

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸は、次のようないくつかの種類の化学反応を起こします。

脱保護: DMF中のピペリジンなどの塩基を用いてFmoc基を除去する。

カップリング: HBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-フォスフェート)またはDIC(N,N'-ジイソプロピルカルボジイミド)などのカップリング試薬を用いて他のアミノ酸とのペプチド結合を形成する。

一般的な試薬および条件

脱保護: DMF中のピペリジン。

カップリング: DMFまたはDCM中のHBTUまたはDIC。

置換: 適切な溶媒中のさまざまな求核試薬.

主要な生成物

これらの反応によって生成される主要な生成物には、使用される特定の反応条件および試薬に応じて、脱保護されたアミノ酸、ペプチド、置換誘導体が含まれます .

科学研究への応用

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸は、特に次の分野において科学研究で広く使用されています。

化学: ペプチド合成における構成要素として。

生物学: タンパク質-タンパク質相互作用と酵素機構の研究において。

医学: ペプチドベースの薬剤や治療剤の開発のために。

科学的研究の応用

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications.

作用機序

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸の作用機序は、主にペプチド合成における保護基としての役割にあります。Fmoc基はアミノ基を不要な反応から保護し、ペプチド結合を選択的に形成することができます。 Fmoc基を除去する脱保護工程は、ペプチド合成の継続に不可欠です .

類似化合物との比較

類似化合物

- 2-(2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)エトキシ)酢酸

- (S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-4-メトキシブタン酸

- N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-2-メトキシ-L-フェニルアラニン

独自性

2-(9H-フルオレン-9-イルメトキシカルボニル(15N)アミノ)酢酸は、15N同位体が存在するため独特であり、核磁気共鳴(NMR)研究やその他の同位体標識アプリケーションに役立ちます。

特性

分子式 |

C17H15NO4 |

|---|---|

分子量 |

299.29 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1,18+1 |

InChIキー |

NDKDFTQNXLHCGO-ORUFPBKPSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]C[13C](=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)

![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)